1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone

Description

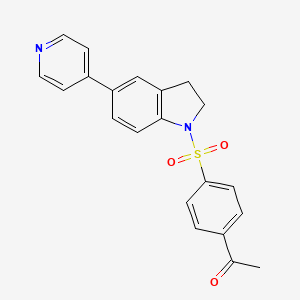

1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a sulfonamide-linked aromatic ketone featuring a pyridinyl-indoline scaffold. The compound consists of a pyridine ring fused to an indoline moiety, which is sulfonylated at the 5-position of the indoline and connected to a phenyl group substituted with an acetyl (ethanone) functional group. While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., bis-sulfones and piperazine-linked sulfonyl ketones) demonstrate activity in cannabinoid receptor binding and enzyme inhibition, suggesting possible applications in medicinal chemistry .

Properties

IUPAC Name |

1-[4-[(5-pyridin-4-yl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-15(24)16-2-5-20(6-3-16)27(25,26)23-13-10-19-14-18(4-7-21(19)23)17-8-11-22-12-9-17/h2-9,11-12,14H,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMZCDGTGGGFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.

Sulfonylation: The sulfonyl group is introduced by reacting the indole-pyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Final Acetylation: The final step involves acetylation of the sulfonylated intermediate using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring or the sulfonyl group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced pyridine or sulfonyl groups

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone as an anticancer agent. The compound exhibits multi-targeted inhibitory properties against key receptors involved in tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Case Study: In Vitro Antiproliferation Assay

In vitro assays demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In one study, derivatives of indoline compounds demonstrated inhibition of viral replication in Vero cells, suggesting that modifications to the indoline structure can enhance antiviral efficacy .

Neuroprotective Effects

Research indicates that compounds with similar structural features may exhibit neuroprotective effects. The presence of the pyridine ring is associated with improved bioactivity in neurodegenerative models, potentially offering new avenues for treating conditions like Alzheimer's disease .

Antimicrobial Activity

The sulfonyl group in this compound contributes to its antimicrobial properties. Studies have shown that related compounds possess activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their synthesis, and properties:

Key Structural and Functional Comparisons

Core Scaffold Variations :

- The target compound’s pyridinyl-indoline core distinguishes it from analogs with triazole (e.g., ) or piperazine (e.g., ) backbones. Pyridine’s electron-deficient aromatic system may enhance hydrogen bonding or π-π stacking in target binding compared to electron-rich systems like methoxy-substituted bis-sulfones .

Sulfonylation Patterns: All analogs share a sulfonyl group linking aromatic systems, but the position and connectivity differ.

Ketone Functionalization :

- The acetyl group in the target compound and its analogs (e.g., ) is critical for stabilizing interactions via dipole-dipole forces or serving as a hydrogen bond acceptor. In contrast, Sch225336 replaces the ketone with a methanesulfonamide group, which may improve solubility .

Synthesis Strategies :

- Sodium ethoxide-mediated coupling (for triazole-thioethers ) vs. triethylamine-base sulfonyl chloride reactions (for piperazine derivatives ). The latter method is milder and more compatible with sensitive functional groups.

Biological Implications: While the target compound lacks direct activity data, its piperazine-containing analog and Sch225336 highlight the importance of sulfonamide linkages in receptor binding.

Biological Activity

The compound 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Molecular Formula

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

The compound features:

- An indoline core substituted with a pyridine ring.

- A sulfonyl group that enhances its biological activity.

- An ethanone moiety that may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of cysteine proteases, particularly cathepsin S. Cathepsins are involved in various pathological processes, including inflammation and cancer progression. By inhibiting these enzymes, such compounds may exhibit anti-inflammatory and anticancer properties .

Therapeutic Applications

- Cancer Treatment : The inhibition of cathepsins has been linked to reduced tumor growth and metastasis in various cancer models.

- Diabetes Management : Compounds targeting cysteine proteases may help manage metabolic diseases by improving insulin sensitivity and reducing complications associated with diabetes .

- Fibrotic Disorders : The compound shows promise in treating fibrotic conditions by modulating pathways involved in fibrosis .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated significant antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

- Biofilm Inhibition : Research has shown that certain derivatives effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Study 1: Anticancer Efficacy

A study investigating the efficacy of similar indoline derivatives showed that these compounds significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation and modulation of cell cycle regulators.

Study 2: Diabetes Model

In a diabetic rat model, administration of a related sulfonamide compound resulted in improved glycemic control and reduced markers of inflammation, suggesting a protective role against diabetes-related complications .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone, and what are their limitations?

- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the indolin-1-ylsulfonylphenyl backbone via sulfonation of indoline derivatives using chlorosulfonic acid or sulfur trioxide , and (2) introducing the pyridin-4-yl group through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Friedel-Crafts acylation may be employed for the ethanone moiety . Limitations include low yields in sulfonation due to steric hindrance from the pyridine ring and side reactions during coupling steps. Purification often requires column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the pyridine ring (δ 8.5–9.0 ppm for aromatic protons), sulfonyl group (δ 3.5–4.5 ppm for SO), and ethanone carbonyl (δ 200–210 ppm in C) .

- X-ray Crystallography : Resolves spatial arrangements, particularly the dihedral angle between the pyridine and indoline rings, critical for understanding π-π interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 407.12) .

Q. What preliminary assays are recommended to evaluate its biological activity in academic research?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases). The pyridine and sulfonyl groups may chelate metal ions in active sites .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in cell lines like HEK-293 or HeLa .

- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines to identify selective toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). Pyridine nitrogen and sulfonyl oxygen often form hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in H NMR signals?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from restricted rotation (e.g., sulfonyl group steric effects) .

- COSY/NOESY : Identify through-space couplings between pyridine and indoline protons .

- Isotopic Labeling : Replace labile protons with deuterium to simplify spectra .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading). For example, Pd(OAc)/XPhos in toluene at 110°C improves Suzuki coupling efficiency .

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for sulfonation steps, reducing byproducts .

Q. What are the challenges in characterizing degradation products under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.